5-Fluoro-3-methylbenzene-1,2-diamine
Overview
Description
5-Fluoro-3-methylbenzene-1,2-diamine, also known as 3-fluoro-5-methylbenzene-1,2-diamine , is a chemical compound with the molecular formula C7H9FN2 and a molecular weight of 140.16 . It is typically stored at room temperature .
Synthesis Analysis
The synthesis of 1,2-diamines, such as 5-Fluoro-3-methylbenzene-1,2-diamine, can be achieved through electrophilic aromatic substitution reactions . The reaction involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate . This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-3-methylbenzene-1,2-diamine consists of a benzene ring with a fluorine atom and a methyl group attached to it, along with two amine groups .
Physical And Chemical Properties Analysis
5-Fluoro-3-methylbenzene-1,2-diamine is a solid compound . Detailed physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the search results.
Scientific Research Applications
Synthesis of Soluble Fluoro-polyimides
Soluble fluoro-polyimides have been synthesized using fluorine-containing aromatic diamines, including compounds similar to 5-Fluoro-3-methylbenzene-1,2-diamine, for the production of polyimide films with excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001).
Development of Fluorinated Polyimides
Research has focused on the synthesis of fluorinated polyimides using fluorinated diamine monomers. These polymers demonstrate high solubility, low color intensity, and reduced dielectric constants and moisture absorption, highlighting their potential in various applications (Yang & Hsiao, 2004).
Metal Complexes with Schiff Base Ligands
The use of diamines like 5-Fluoro-3-methylbenzene-1,2-diamine in the synthesis of metal complexes, particularly with nickel(II) and palladium(II), has been explored. These complexes have been characterized through various spectroscopic techniques and computational studies, showing potential for diverse applications in chemistry (Kargar et al., 2020).
Synthesis of Phosphorus-Nitrogen Compounds
Diamines have been used in the synthesis of dispirocyclotriphosphazene derivatives with pendant arms, revealing significant interactions with DNA and potential for biological applications (Tanrıkulu et al., 2019).
Fluorogenic Reagents for α-Dicarbonyl Compounds
Diamines have shown efficacy as fluorogenic reagents for α-dicarbonyl compounds. Their reactivity and selectivity make them suitable for use in analytical chemistry (Hara et al., 1988).
Synthesis and Biological Activity of Pyrimidine Derivatives
Derivatives of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine have been synthesized, exhibiting significant larvicidal activity. This highlights the potential of such compounds in biological and pharmacological research (Gorle et al., 2016).
Safety and Hazards
properties
IUPAC Name |
5-fluoro-3-methylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQWMNWLDUNJJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-methylbenzene-1,2-diamine |
Synthesis routes and methods
Procedure details
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